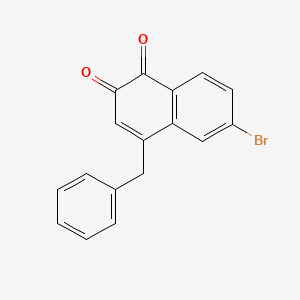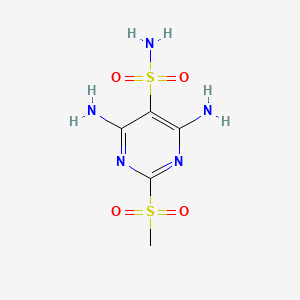
5-Pyrimidinesulfonamide, 4,6-diamino-2-methylsulfonyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4, 6-Diamino-2-methylsulfonyl-5-pyrimidinesulfonamide is a chemical compound with the molecular formula C5H9N5O4S2 and a molecular weight of 267.286 g/mol . This compound is characterized by its pyrimidine ring structure, which is substituted with amino groups at positions 4 and 6, a methylsulfonyl group at position 2, and a sulfonamide group at position 5 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4, 6-Diamino-2-methylsulfonyl-5-pyrimidinesulfonamide typically involves the reaction of appropriate pyrimidine derivatives with sulfonamide and methylsulfonyl reagents under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield . The process is optimized to minimize waste and maximize efficiency, often incorporating purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4, 6-Diamino-2-methylsulfonyl-5-pyrimidinesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted pyrimidines depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4, 6-Diamino-2-methylsulfonyl-5-pyrimidinesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4, 6-Diamino-2-methylsulfonyl-5-pyrimidinesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4, 6-Diamino-2-methylpyrimidine: Lacks the sulfonamide and methylsulfonyl groups.
2-Methylsulfonyl-5-pyrimidinesulfonamide: Lacks the amino groups at positions 4 and 6.
4, 6-Diamino-5-pyrimidinesulfonamide: Lacks the methylsulfonyl group at position 2.
Uniqueness
4, 6-Diamino-2-methylsulfonyl-5-pyrimidinesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
74039-23-9 |
|---|---|
Molecular Formula |
C5H9N5O4S2 |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
4,6-diamino-2-methylsulfonylpyrimidine-5-sulfonamide |
InChI |
InChI=1S/C5H9N5O4S2/c1-15(11,12)5-9-3(6)2(4(7)10-5)16(8,13)14/h1H3,(H2,8,13,14)(H4,6,7,9,10) |
InChI Key |
FWSOOFXSPYJIQS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC(=C(C(=N1)N)S(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


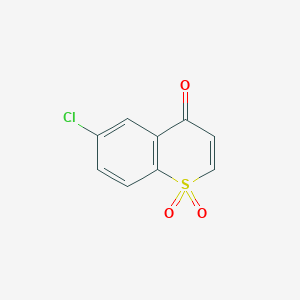

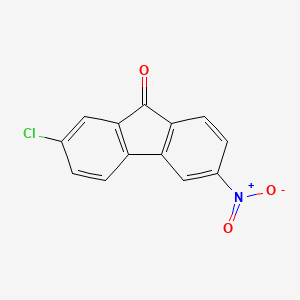

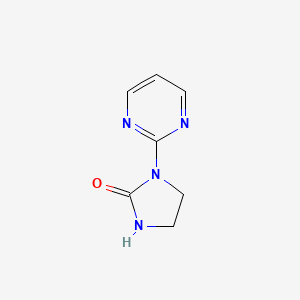
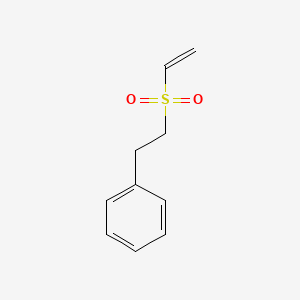
![N-[(4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide](/img/structure/B14004030.png)
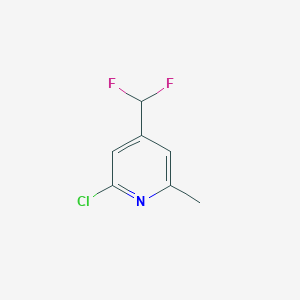
![9-Amino-6-[methylthio]-9H-purine](/img/structure/B14004036.png)

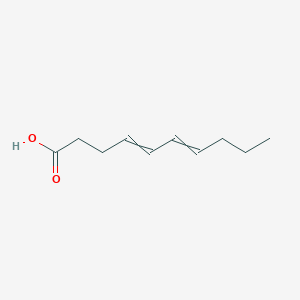
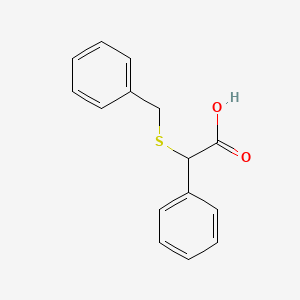
![[(1S)-2,2-Difluorocyclopropyl]methanamine hydrochloride](/img/structure/B14004049.png)
